2-cyano-N-(3,4-dimethoxyphenethyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetamide
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Overview
Description
2-cyano-N-(3,4-dimethoxyphenethyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a dimethoxyphenethyl moiety, and a quinoxaline ring system substituted with a pyrrolidin-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with a suitable diketone or ketoaldehyde under acidic conditions to form the quinoxaline ring. Subsequent functionalization introduces the pyrrolidin-1-yl group at the 3-position of the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to an amine.
Substitution: : The dimethoxyphenethyl moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: : Using electrophiles like halogens or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: : Cyano to carboxylic acid derivatives.
Reduction: : Cyano to primary amine.
Substitution: : Various substituted phenethyl derivatives.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying the interaction with biological targets.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the cyano group, dimethoxyphenethyl moiety, and quinoxaline ring system. Similar compounds might include other quinoxaline derivatives or cyano-containing compounds, but the presence of the dimethoxyphenethyl group sets it apart.
List of Similar Compounds
Quinoxaline derivatives
Cyano-containing compounds
Dimethoxyphenethyl derivatives
Properties
IUPAC Name |
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-32-21-10-9-17(15-22(21)33-2)11-12-27-25(31)18(16-26)23-24(30-13-5-6-14-30)29-20-8-4-3-7-19(20)28-23/h3-4,7-10,15,18H,5-6,11-14H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVBDMTMJGURG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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